molecular formula C16H13NOS3 B402160 (Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 302824-46-0

(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B402160
CAS RN: 302824-46-0
M. Wt: 331.5g/mol
InChI Key: LAEQRWPPVPGVRK-KAMYIIQDSA-N
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Description

Thiophene-based compounds have been the subject of extensive research due to their wide range of applications in various fields . They are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is often analyzed using techniques such as X-ray diffraction, UV-visible spectroscopy, and DFT calculations . These techniques can provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the electrochemical energy gap .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions, including polymerization . The novel monomer, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors bis(trimethylstannyl) functionalized thienothiophene and bis(alkoxy)-benzodithiophene to form polymers P1 and P2 respectively .


Physical And Chemical Properties Analysis

Thiophene-based compounds exhibit a variety of physical and chemical properties. For example, they can show respective absorption peaks at specific wavelengths when measured through UV–visible Spectroscopy . They also have greater thermal stability, which is a main criterion for optoelectronic or photovoltaic applications .

Scientific Research Applications

Antimicrobial, Anticancer, and Antidiabetic Agents

Thiazolidinediones, including derivatives similar to "(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one," have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds' ability to be structurally modified makes them valuable in developing novel therapeutic agents. Research highlights the significance of substitutions at specific positions of the thiazolidinedione nucleus to enhance biological activity, demonstrating their potential in treating various clinical disorders (Singh et al., 2022).

Biological Activities of Thiazolidin-4-Ones

Thiazolidin-4-ones are recognized for their broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, offering insights into optimizing thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Synthetic Methodologies and Biological Potential

The synthesis and biological potential of 1,3-thiazolidin-4-ones and their analogs, such as glitazones and rhodanines, have been a subject of interest due to their pharmacological importance. These compounds show promise against various diseases, with research indicating their potential in medicinal chemistry. Synthetic methodologies, including green chemistry approaches, have been developed to improve the structural and biological properties of these compounds (Santos, Jones Junior, & Silva, 2018).

Thiophene Derivatives and Their Applications

Thiophene derivatives, including those related to "(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one," have found applications in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. The versatility of thiophene derivatives in organic synthesis and their potential as intermediates in agrochemicals, flavors, and dyes underline the importance of developing novel synthetic approaches for these compounds (Xuan, 2020).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary depending on their specific structure and application. For example, some thiophene-based compounds are used in photovoltaic applications due to their optoelectronic properties .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound of interest for detailed information .

properties

IUPAC Name

(5Z)-3-(2-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c18-15-14(11-13-7-4-10-20-13)21-16(19)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQRWPPVPGVRK-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

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